molecular formula C22H23ClN2O5S B12480081 N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

Cat. No.: B12480081
M. Wt: 462.9 g/mol
InChI Key: PBOMGFBRDIUZKL-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-ethoxyphenyl sulfonyl group, and a furan-2-ylmethyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzyl glycinamide derivative, followed by the introduction of the chloro-ethoxyphenyl sulfonyl group through a sulfonylation reaction. The final step involves the attachment of the furan-2-ylmethyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine
  • N-benzyl-3-chloro-4-ethoxybenzenesulfonamidoacetic acid

Uniqueness

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

Molecular Formula

C22H23ClN2O5S

Molecular Weight

462.9 g/mol

IUPAC Name

2-[benzyl-(3-chloro-4-ethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H23ClN2O5S/c1-2-29-21-11-10-19(13-20(21)23)31(27,28)25(15-17-7-4-3-5-8-17)16-22(26)24-14-18-9-6-12-30-18/h3-13H,2,14-16H2,1H3,(H,24,26)

InChI Key

PBOMGFBRDIUZKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)Cl

Origin of Product

United States

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